Product packaging for Methanidylbenzene;tantalum(5+)(Cat. No.:CAS No. 62044-68-2)

Methanidylbenzene;tantalum(5+)

Cat. No.: B14541231
CAS No.: 62044-68-2
M. Wt: 636.6 g/mol
InChI Key: KKHZGQGNKPLVAW-UHFFFAOYSA-N
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Description

Methanidylbenzene;tantalum(5+) is an organotantalum complex featuring a methanidylbenzene (benzyl) ligand coordinated to a tantalum(V) cation. This compound serves as a valuable precursor and reagent in advanced materials science and inorganic chemistry research . Tantalum(V)-based organometallic compounds are of significant interest due to their application in chemical vapor deposition (CVD) and metal-organic chemical vapour deposition (MOCVD) processes for creating high-performance tantalum-containing thin films . These films are critical in the development of next-generation dielectric materials for microelectronics and protective coatings . The high charge density of the Ta⁵⁺ cation, as indicated by its presence in stable ionic compounds like tantalum oxide (Ta₂O₅), contributes to the reactivity and stability of this complex, making it a candidate for exploring new catalytic transformations and solid-state materials . As a strategic critical metal, tantalum offers properties such as a high melting point, excellent chemical stability, and a high dielectric constant, which researchers can leverage through this complex for synthesizing novel functional materials . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H35Ta B14541231 Methanidylbenzene;tantalum(5+) CAS No. 62044-68-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62044-68-2

Molecular Formula

C35H35Ta

Molecular Weight

636.6 g/mol

IUPAC Name

methanidylbenzene;tantalum(5+)

InChI

InChI=1S/5C7H7.Ta/c5*1-7-5-3-2-4-6-7;/h5*2-6H,1H2;/q5*-1;+5

InChI Key

KKHZGQGNKPLVAW-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ta+5]

Origin of Product

United States

Synthetic Methodologies for Tantalum V Methanidylbenzene Complexes

Precursor Synthesis and Derivatization

The journey to tantalum benzylidene complexes begins with the preparation and modification of appropriate tantalum(V) starting materials. These precursors are typically tantalum halides or simple alkyls, which are then functionalized with ancillary ligands to tune the electronic and steric properties of the metal center, thereby facilitating the subsequent formation of the tantalum-carbon double bond.

Preparation of Tantalum(V) Halide and Alkyl Precursors

The most common starting points for organotantalum chemistry are the pentahalides, particularly tantalum(V) chloride (TaCl₅) and tantalum(V) fluoride (B91410) (TaF₅). wikipedia.orggoogle.com These commercially available reagents serve as versatile precursors for a wide array of derivatives. rsc.orgrsc.org

Tantalum alkyl complexes are typically synthesized from these halides via salt metathesis reactions with alkylating agents. For instance, reacting tantalum pentahalides with stoichiometric amounts of organolithium or Grignard reagents can yield various alkyl complexes. A key precursor for benzylidene synthesis, pentabenzyltantalum (Ta(CH₂Ph)₅), can be prepared in a straightforward, one-step reaction between tantalum pentachloride and benzylmagnesium chloride. researchgate.net Similarly, other versatile starting materials like TaCl₂(CH₃)₃ are accessible through controlled alkylation of TaCl₅. acs.org

Precursor TypeExample CompoundTypical Synthetic RouteReference
HalideTantalum(V) chloride (TaCl₅)Commercially available wikipedia.orggoogle.com
HalideTantalum(V) bromide (TaBr₅)Commercially available google.com
AlkylPentabenzyltantalum (Ta(CH₂Ph)₅)TaCl₅ + 5 BnMgCl researchgate.net
Alkyl-HalideTaCl₂(CH₃)₃Controlled alkylation of TaCl₅ acs.org
Imido-HalideTa(NtBu)Cl₃(py)₂Reaction with imido sources acs.org

Synthesis of Tantalum Dibenzyl Complexes as Intermediates

In many synthetic routes towards benzylidene complexes, tantalum dibenzyl or tribenzyl species featuring ancillary ligands serve as crucial, isolable intermediates. researchgate.net The synthesis of these compounds is often achieved through alkane or toluene (B28343) elimination reactions. For example, pentabenzyltantalum has been shown to be an efficient starting material for preparing amine-phenolate complexes. researchgate.net Its reaction with amine bis(phenolate) ligand precursors quantitatively yields tribenzyltantalum complexes, while amine tris(phenolate) ligands produce the corresponding dibenzyltantalum complexes. researchgate.netresearchgate.netacs.org

These dibenzyl complexes are often surprisingly stable, with some decomposing only at elevated temperatures (120–130 °C) over extended periods. researchgate.net This stability allows for their isolation and characterization before proceeding to the final step of benzylidene formation. An example includes the synthesis of [Ta(η⁵-C₅Me₅)(CH₂Ph)(μ-S)]₂, prepared by reacting the corresponding chloride precursor with [Mg(CH₂Ph)₂(thf)₂]. acs.org

Strategies for Incorporating Ancillary Ligands (e.g., Cyclopentadienyl (B1206354), Diazadiene, Phenolate (B1203915), N-Heterocyclic Carbene)

Ancillary ligands play a critical role in stabilizing the tantalum center and influencing the reactivity of the resulting complex. A variety of ligand systems have been successfully incorporated into tantalum chemistry.

Cyclopentadienyl (Cp) Ligands : These are among the most common ligands in organotantalum chemistry. wikipedia.org The preparation of complexes like pentamethylcyclopentadienyl tantalum tetrachloride (Cp*TaCl₄) is well-established, typically involving a salt metathesis reaction between TaCl₅ and a Cp-transfer agent like n-Bu₃Sn(C₅Me₅). proquest.comwikipedia.org These half-sandwich compounds are versatile starting points for synthesizing alkyl and benzylidene derivatives. acs.orgacs.org

Diazadiene Ligands : Diazadiene ligands have been used to support tantalum benzylidene complexes. figshare.comdntb.gov.ua These ligands can be introduced by reacting tantalum precursors with the appropriate diazadiene compound or its reduced salt, leading to stable complexes. nih.gov

Phenolate Ligands : Multidentate phenolate ligands are highly tunable and have been extensively used in synthesizing tantalum complexes. acs.org They are typically incorporated via alkane elimination (reacting a ligand precursor with, for example, Ta(CH₂Ph)₅) or salt metathesis (reacting a lithiated ligand with a tantalum halide). acs.orgcaltech.edu These methods have been used to prepare tribenzyl tantalum(V) complexes of amine bis(phenolate) ligands, which are direct precursors to benzylidene species. acs.org

N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong σ-donors that can stabilize high-oxidation-state metals. chemistryviews.org Tantalum(V) NHC complexes can be synthesized by reacting free carbenes, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), with tantalum pentahalides to form complexes like [(IPr)TaCl₅]. chemistryviews.orgrsc.org Alternatively, metathesis reactions using dilithiated diamido-NHC ligands with tantalum chloride-amido precursors can generate octahedral tantalum NHC complexes. acs.orgnih.gov

Ancillary Ligand TypeExample LigandIncorporation StrategyResulting Precursor ExampleReference
CyclopentadienylC₅Me₅ (Cp)Salt MetathesisCpTaCl₄ proquest.com
DiazadieneiPr₂-dadReductive SynthesisTa(iPr₂-dad)₃ nih.gov
PhenolateAmine bis(phenolate)Toluene Elimination[O₂N]Ta(CH₂Ph)₃ researchgate.netacs.org
N-Heterocyclic CarbeneIPrReaction with free carbene[(IPr)TaCl₅] chemistryviews.orgrsc.org

Formation of the Tantalum-Carbon Double Bond

The defining step in the synthesis of a tantalum benzylidene is the conversion of a tantalum benzyl (B1604629) precursor into a complex containing a Ta=CHPh moiety. This transformation is most commonly achieved through the abstraction of a hydrogen atom from the α-carbon of a benzyl ligand.

α-Hydrogen Elimination Pathways from Alkyl Precursors

The formation of a tantalum-carbon double bond from a saturated alkyl precursor necessitates the removal of a hydrogen atom from the carbon adjacent to the metal (the α-carbon). This process, known as α-hydrogen elimination or α-hydrogen abstraction, is a fundamental reaction in organometallic chemistry. scispace.comopenalex.orgacs.orgacs.org In the context of benzylidene synthesis, a tantalum tribenzyl or dibenzyl complex undergoes a reaction where one benzyl ligand is converted into a benzylidene ligand (CHPh) while another chemical group abstracts the hydrogen, often forming a stable byproduct like toluene. acs.orgcaltech.edu

For example, thermally unstable tetraalkyl-monochloro-tantalum complexes have been observed to undergo α-hydrogen elimination to form alkylidene complexes. wikipedia.org The reaction of a bis(phenolate)pyridine tantalum tribenzyl species, upon heating, generates a stable benzylidene complex through α-hydrogen abstraction, with the concurrent loss of toluene. caltech.eduresearchgate.net The presence and nature of ancillary ligands are crucial, as they can influence whether α-abstraction occurs or if competing pathways, such as β-abstraction from the ligand backbone, are favored. acs.org

Mechanistic Studies of Benzylidene Formation via α-Abstraction

Detailed mechanistic studies have provided significant insight into the α-abstraction process. Kinetic analyses have been particularly revealing. For the conversion of a bis(phenolate)pyridine tantalum tribenzyl complex to its corresponding benzylidene, the reaction was found to be independent of the concentration of a trapping agent (PMe₂Ph), indicating that the initial α-abstraction and toluene loss is the rate-determining step. caltech.edu

Kinetic isotope effect (KIE) studies further support this mechanism. A KIE value (kH/kD) of 4.9 ± 0.4 was measured for this reaction, which is consistent with the cleavage of a C-H bond being involved in the rate-determining step. caltech.edu Theoretical studies using Density Functional Theory (DFT) have also been employed to model the reaction pathway. Calculations predict that the lowest energy pathway involves a tantalum alkylidene intermediate and have been used to rationalize the observed geometry of the final benzylidene product. caltech.eduacs.orgnih.gov

Kinetic Data for Benzylidene Formation via α-Hydrogen Abstraction caltech.edu
ParameterValueImplication
ΔH31.3 ± 0.6 kcal·mol⁻¹Activation enthalpy for the reaction.
ΔS3 ± 2 cal·mol⁻¹·K⁻¹Small, slightly positive activation entropy, suggesting a largely ordered transition state.
kH/kD4.9 ± 0.4Primary kinetic isotope effect, confirming C-H bond cleavage in the rate-determining step.

Alternative Routes to Tantalum Carbene Species

In the gas phase, tantalum cations (Ta⁺) have demonstrated a remarkable ability to activate the strong C-H bonds of small alkanes like methane (B114726) at room temperature. This process provides a direct route to tantalum carbene species, specifically tantalum methylidene (TaCH₂⁺). The reaction proceeds via the formal dehydrogenation of methane:

Ta⁺ + CH₄ → TaCH₂⁺ + H₂

This reaction is notable for its efficiency and occurs through a spin-forbidden process, involving intersystem crossing from the quintet ground state of the tantalum cation to the triplet ground state of the tantalum carbene. acs.org This multi-state reactivity is a key feature of many transition-metal-mediated reactions. acs.org

Ion-trap experiments and spin-density-functional-theory calculations have shown that the size of tantalum clusters influences their reactivity with methane. imim.pl Small cationic tantalum clusters (Taₙ⁺, where n = 1–4) activate methane via dehydrogenation, while larger clusters (n > 4) only exhibit molecular adsorption. imim.pl The Ta⁺ cation is particularly unique, as it can consecutively dehydrogenate up to four methane molecules, leading to the formation of C-C coupled products. imim.pl

The mechanism of methane activation by Ta⁺ involves an initial oxidative addition of a C-H bond to the metal center, followed by the migration of a second hydrogen atom to form an intermediate, which then eliminates molecular hydrogen. researchgate.net The resulting TaCH₂⁺ product energy disposal is largely statistical, indicative of a long-lived reaction intermediate. researchgate.net This gas-phase chemistry serves as a fundamental model for understanding C-H activation processes that are central to catalysis.

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry due to their strong σ-donating properties and tunable steric bulk. While less common for early transition metals compared to late transition metals, several synthetic routes to tantalum-NHC complexes have been developed.

One common method involves the direct reaction of a free NHC with a tantalum halide precursor. For example, monodentate NHC complexes such as TaY₅(IPr) (where Y = F, Cl, Br and IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can be synthesized by combining the respective tantalum pentahalide with the IPr ligand in toluene at elevated temperatures (around 80 °C). nih.gov This method has provided access to the first crystallographically characterized tantalum complex with a monodentate NHC ligand, TaBr₅(IPr). nih.gov

The reaction of free NHCs with TaCl₅ at low temperatures can lead to either mono- or bis-NHC complexes, depending on the sterics of the NHC. The bulkier IPr ligand yields the mono-NHC complex [(IPr)TaCl₅], while the less sterically demanding IMes (1,3-dimesitylimidazol-2-ylidene) ligand can form the bis-NHC complex [(IMes)₂TaCl₄][TaCl₆]. acs.org

Another synthetic strategy involves metathesis reactions using lithiated diamido-NHC ligands. For instance, the reaction of (ᴬʳ[NCN]Li₂) with various chlorotantalum precursors (ClₓTa(NR'₂)₅₋ₓ) successfully generates octahedral ᴬʳ[NCN]TaClₓ(NR'₂)₃₋ₓ complexes. dtic.mil This approach allows for the incorporation of chelating NHC ligands.

Tantalum PrecursorNHC Ligand/ReagentResulting Ta-NHC ComplexSynthetic Conditions
TaY₅ (Y = F, Cl, Br)IPrTaY₅(IPr)Toluene, ~80 °C nih.gov
TaCl₅IPr[(IPr)TaCl₅]Low temperature acs.org
TaCl₅IMes[(IMes)₂TaCl₄][TaCl₆]Low temperature acs.org
ClₓTa(NR'₂)₅₋ₓᴬʳ[NCN]Li₂ᴬʳ[NCN]TaClₓ(NR'₂)₃₋ₓMetathesis reaction dtic.mil

Tantalum alkylidyne complexes (containing a Ta≡C triple bond) can serve as precursors to tantalum carbene species through rearrangement reactions. A notable example is the tautomerism of an alkylidyne alkyl complex to a bis-alkylidene (bis-carbene) complex.

The synthesis of the alkylidyne-bridged heterobimetallic complexes [Ta(CH₂ᵗBu)₃(μ-CᵗBu)M(IPr)] (where M = Cu, Ag, Au) is achieved via a salt metathesis reaction between [Li(THF)₂][Ta(CᵗBu)(CH₂ᵗBu)₃] and (IPr)MCl. escholarship.org A fascinating aspect of these complexes is their existence in equilibrium with a bis-alkylidene tautomer:

[Ta(CH₂ᵗBu)₃(μ-CᵗBu)M(IPr)] ⇌ [Ta(=CHᵗBu)(CH₂ᵗBu)₂(μ-CHᵗBu)M(IPr)]

This equilibrium demonstrates that the π-bonding of the group 11 metal to the tantalum-carbon bond promotes this rare alkylidyne alkyl to bis-alkylidene tautomerism. escholarship.org The ¹³C NMR spectrum of the copper complex, for instance, shows a characteristic resonance for the Ta-C alkylidyne moiety at 286.52 ppm. mdpi.com Upon cooling, distinct signals corresponding to the terminal tantalacyclobutane (Ta=CHᵗBu) and the bridging neopentylidene (μ-CHᵗBu) moieties emerge, confirming the presence of the bis-alkylidene form. mdpi.com

This transformation represents an alternative pathway to generating tantalum carbene functionalities, where the carbene is formed through the rearrangement of a related high-order multiple bond, influenced by the coordination of another metal fragment.

Reactivity and Mechanistic Investigations of Tantalum V Methanidylbenzene Complexes

Fundamental Reactivity Patterns

Reactions with Protic Substrates

Tantalum(V) alkylidene complexes, including methanidylbenzene derivatives, are known to react with protic substrates. A key reaction pathway involves the addition of an O-H or N-H bond across the polar Ta=C double bond.

An example of this reactivity is observed in the reaction of a tris(neopentyl)mono(neopenylidene)tantalum complex with an amine tris(phenolate) ligand precursor. In this reaction, the hydroxyl (O-H) functionality of the ligand adds across the tantalum-carbon double bond. This step is the initial phase of the reaction, leading to the formation of a sterically crowded tetraneopentyl complex. researchgate.net This reactivity highlights the susceptibility of the Ta=C bond to protonolysis by even weakly acidic protons.

In a related study, tantalum imido complexes have been shown to react with alcohols such as triphenylmethanol (B194598) and 4-methylbenzyl alcohol. nih.gov These reactions result in the protonation of the imido group, demonstrating the basicity of the metal-ligand multiple bond, a feature that can be extrapolated to the nucleophilic character of the carbene carbon in methanidylbenzene complexes. nih.gov

Insertion Reactions with Unsaturated Molecules

A significant aspect of the reactivity of tantalum(V) methanidylbenzene complexes is their ability to undergo insertion reactions with a variety of unsaturated organic molecules. These reactions typically involve the [2+2] cycloaddition of the unsaturated substrate across the Ta=C bond, often leading to the formation of metallacyclic intermediates that can then undergo further transformations.

The insertion of carbon monoxide into tantalum-carbon bonds is a well-established process in organotantalum chemistry. While direct insertion of CO into a tantalum-benzylidene bond to form a ketene (B1206846) complex is plausible, related systems demonstrate the general reactivity pattern. For instance, tantalum alkyne complexes react with carbon monoxide, which inserts into a tantalum-methyl bond to yield an η²-acyl η²-alkyne intermediate. acs.org This intermediate can then rearrange through C-C coupling to form a stable tantallafuran complex. acs.org This type of transformation underscores the potential for tantalum methanidylbenzene complexes to react with CO, likely leading to the formation of tantalum-ketenyl species or other coupled products.

Tantalum alkylidene complexes exhibit Wittig-like reactivity with carbonyl compounds. For example, tantalum neopentylidene complexes containing bulky phenoxide ligands react with benzophenone. dtic.mil This reaction proceeds to form the corresponding olefin, 1,1-diphenyl-2,2-dimethylpropane, and a tantalum-oxo species. This transformation is characteristic of the nucleophilic nature of the alkylidene carbon and is a key reaction for the formation of new carbon-carbon double bonds.

The following table summarizes the Wittig-like reactivity of a tantalum neopentylidene complex with various carbonyl compounds.

Tantalum ComplexCarbonyl CompoundProduct Olefin
Ta(CHtBu)(DIPP)₃(THF)Benzophenone1,1-diphenyl-2,2-dimethylpropane
Ta(CHtBu)(DIPP)₃(THF)Acetone2,4,4-trimethyl-2-pentene

Table adapted from data presented in related studies on tantalum alkylidene reactivity. dtic.mil

The reaction of tantalum(V) methanidylbenzene and related alkylidene complexes with alkenes is a fundamental process in olefin metathesis catalysis. These reactions typically proceed through the formation of a tantalacyclobutane intermediate. For instance, tantalum alkylidene complexes react with ethylene (B1197577) and styrene (B11656) to yield the corresponding tantalacyclobutane complexes. dtic.milwikipedia.org The stability and subsequent decomposition pathways of these metallacycles are crucial in determining the catalytic efficiency of the system.

Tantalum-alkyne complexes have also been shown to undergo insertion reactions with additional alkyne molecules. For example, a tantalum methyl alkyne complex can react with a second equivalent of an alkyne, leading to the formation of a larger metallacyclic product through C-C bond formation. acs.org This reactivity suggests that tantalum methanidylbenzene complexes could similarly react with alkynes to form tantalacyclobutene intermediates, which are precursors to various organic products.

C-H Activation Processes Mediated by Tantalum Carbene Complexes

Tantalum carbene complexes are implicated in both intramolecular and intermolecular C-H activation processes. These reactions are of significant interest due to their potential for the functionalization of unreactive C-H bonds.

One prominent pathway for the formation of tantalum alkylidene complexes is through intramolecular α-hydrogen abstraction from an alkyl ligand. acs.org This process involves the transfer of a hydrogen atom from the carbon alpha to the metal center to the tantalum, with concomitant formation of the Ta=C double bond.

Furthermore, tantalum alkylidene complexes themselves can be intermediates in C-H activation cycles. DFT calculations have shown that the formation of a strained metallaaziridine derivative from a tantalum trialkyl complex proceeds through a tantalum alkylidene intermediate. nih.gov This intermediate is proposed to undergo C-H bond activation at a position alpha to an amido ligand. nih.gov

In the gas phase, the tantalum cation (Ta⁺) has been shown to be one of the most efficient species for the activation of methane (B114726) at room temperature. rsc.orgrsc.org This reaction proceeds via the cleavage of two C-H bonds to form a tantalum carbene (TaCH₂⁺) and molecular hydrogen. rsc.orgrsc.org This demonstrates the intrinsic ability of tantalum to mediate the C-H activation of even the most inert alkanes, a process in which carbene complexes are key products.

Detailed Mechanistic Studies

Understanding the intricate mechanisms of reactions involving tantalum(V) methanidylbenzene complexes is crucial for the rational design of new catalysts and reagents. Researchers have employed a variety of experimental and computational techniques to probe these reaction pathways in detail.

Kinetic Analysis of Complex Reaction Pathways

Kinetic studies are essential for mapping out the energy landscape of a reaction and identifying the rate-determining steps. The demethylation of tantalumpentamethyl with B(C₆F₅)₃ to form a cationic tetramethyl tantalum(V) complex has been studied, revealing a favorable kinetic and thermodynamic profile for this reaction. dntb.gov.ua The energy barrier for this process was found to be 6.8 kcal/mol, with the reaction releasing 15.4 kcal/mol. dntb.gov.ua A kinetic analysis of the formation of tantalum-benzylidene complexes supported by C₅Me₅ and diazadiene ligands has also been reported, providing insights into the reaction mechanism. escholarship.org Such studies, which determine reaction orders and activation parameters, are critical for understanding and optimizing complex reaction sequences.

Dynamics of Carbene Formation in Gas-Phase Reactions

Gas-phase studies on model systems offer a window into the intrinsic reactivity of tantalum centers and the fundamental dynamics of bond-forming and bond-breaking events. The reaction of the tantalum cation (Ta⁺) with methane (CH₄) to form a tantalum carbene (TaCH₂⁺) and molecular hydrogen (H₂) is a benchmark system for C-H bond activation. mdpi.comwikipedia.org This reaction proceeds at room temperature due to an efficient intersystem crossing from the quintet ground state of the tantalum cation to the triplet ground state of the tantalum carbene. mdpi.com The dynamics of this reaction have been investigated using crossed-beam velocity map imaging, which provides energy- and angle-differential cross-sections. wikipedia.org These studies reveal that the reaction is dominated by indirect dynamics, suggesting the formation of a transient intermediate complex. wikipedia.org

Reaction Product Key Dynamic Feature Reference
Ta⁺ + CH₄TaCH₂⁺ + H₂Dominated by indirect scattering dynamics wikipedia.org
Ta⁺ + CD₄TaCD₂⁺ + D₂Isotropically scattered product ions wikipedia.org

Investigation of Multi-State Reactivity in Tantalum-Mediated Processes

Many reactions involving transition metals are not confined to a single potential energy surface. Instead, they can proceed through multiple electronic spin states, a phenomenon known as multi-state reactivity. The activation of CO₂ by Ta⁺ is a prime example, where the reaction is controlled by intersystem crossing between quintet, triplet, and singlet states. researchgate.net This allows the system to bypass high-energy barriers on a single spin surface. researchgate.net Similarly, the formation of tantalum carbene from the reaction of Ta⁺ with methane involves a spin-forbidden mechanism, with the system crossing from a quintet to a triplet surface. mdpi.comwikipedia.org These findings highlight the importance of considering multi-state reactivity in theoretical and experimental studies of tantalum-mediated transformations.

Process Change in Oxidation State Change in Coordination Number Key Requirement
Oxidative AdditionIncreases by 2Increases by 2Vacant coordination site
Reductive EliminationDecreases by 2Decreases by 2Cis-orientation of eliminating groups

Exploration of Carbene Radical Intermediates and their Reactivity

In addition to the well-established Schrock-type (nucleophilic) and Fischer-type (electrophilic) carbenes, there is growing interest in the role of carbene radical intermediates in transition metal chemistry. The one-electron oxidation of a Ta(V) Schrock-type carbene has been shown to generate a carbon-centered radical. umb.edudntb.gov.ua This Schrock-type carbene radical is a distinct reactive species with its own unique reactivity patterns. DFT calculations have indicated that the spin density in these radicals can be partially delocalized over a metallacycle. umb.edudntb.gov.ua The formation of such carbene radical intermediates opens up new mechanistic possibilities in tantalum-mediated reactions, moving beyond the traditional two-electron pathways.

Mechanisms of N=N Bond Cleavage by Tantalum Hydride Complexes

The cleavage of the strong N=N double bond is a challenging transformation with significant implications in nitrogen fixation and the synthesis of nitrogen-containing compounds. Dinuclear tantalum(IV) hydride complexes of the type [{TaCpRX2}2(μ-H)2] (where CpR can be derivatives of cyclopentadienyl (B1206354) and X can be Cl or Br) have demonstrated the ability to cleave the N=N bond in substrates like azobenzene (B91143) without the need for external reducing agents. rsc.orgdcu.ieacs.org The reaction with azobenzene results in the formation of a mononuclear tantalum(V) imide complex, [TaCpRX2(NPh)], accompanied by the release of molecular hydrogen. dcu.ieacs.org

The proposed mechanism can be broken down into three primary stages:

Initial Two-Electron Reduction: The process begins with a two-electron reduction of azobenzene by the dinuclear tantalum(IV) hydride complex. This leads to the splitting of the Ta(IV)-Ta(IV) bond and the oxidation of the tantalum centers to Ta(V). The result is a dinuclear Ta(V) hydride intermediate that coordinates a (μ-η2:η2-PhN-NPh)2- fragment. rsc.org

H2 Reductive Elimination: Following the initial reduction, molecular hydrogen is eliminated through reductive elimination. This step allows the tantalum centers to return to the Ta(IV) oxidation state and reforms the metal-metal bond. rsc.org

Second Two-Electron Reduction and N-N Bond Cleavage: The final stage involves a second two-electron reduction of the nitrogen-containing ligand by the regenerated dinuclear tantalum(IV) species. This again involves the scission of the Ta(IV)-Ta(IV) bond and oxidation to Ta(V), leading to the complete cleavage of the N-N bond and the formation of the final tantalum(V) imido products. rsc.org

During this process, intermediate species have been characterized. For instance, a tantalum(V) complex with a hydrazido ligand coordinated in an (η2-PhN–NPh)2– fashion to one of the metal centers has been identified. rsc.org The transition from the initial reactants to these intermediates involves significant changes in bond lengths, which have been calculated. The N=N double bond lengthens to a single N-N bond, and the Ta-Ta distance also increases, reflecting the cleavage of the metal-metal bond upon oxidation from Ta(IV) to Ta(V). rsc.org

SpeciesN-N Bond Length (Å)Ta-Ta Bond Length (Å)Tantalum Oxidation StateDescription
Azobenzene (starting material)1.25N/AN/AFree diazene
Dinuclear Ta(IV) Hydride ComplexN/A2.81+4Initial tantalum complex
Intermediate 1B1.423.51+5Hydrazido ligand coordinated to one Ta center

Stereochemical Control and Selectivity in Tantalum-Mediated Reactions

Tantalum complexes have emerged as effective catalysts in a variety of organic transformations, with a growing focus on achieving high levels of stereochemical control and selectivity. This is particularly evident in reactions such as hydroaminoalkylation, where the goal is to form new carbon-carbon bonds with specific stereochemical outcomes. digitellinc.com The ability to control chemo-, regio-, and diastereoselectivity is crucial for the synthesis of complex molecules. rsc.org

In tantalum-catalyzed hydroaminoalkylation, the nature of the substrate has been shown to play a significant role in determining the stereochemical outcome. rsc.org For instance, the use of naturally occurring and structurally diverse alkenes, such as terpenes, has provided a platform to investigate and understand the electronic, steric, and stereoelectronic effects that govern the selectivity of the reaction. rsc.org The reaction of isoprene (B109036) and β-myrcene, for example, leads to unique regio- and diastereoselective (Z)-1,4-addition products. rsc.org Furthermore, in the functionalization of sesquiterpenes like β-caryophyllene and humulene, strain-release and stereoelectronic effects are leveraged to control the chemoselectivity, enabling the reaction of trisubstituted alkenes. rsc.org

The development of chiral tantalum complexes has been a key strategy for achieving enantioselectivity in various reactions. While early investigations into the use of tantalum chlorides with chiral ligands for Diels-Alder reactions showed Lewis-acid activity, they did not initially achieve significant chiral induction with amino acid-based ligands. dcu.ie However, the use of C2-symmetrical tartrate esters as chiral auxiliaries with niobium pentachloride, a congener of tantalum, yielded enantiomeric excesses (ee's) of up to 40%. dcu.ie More promising results were obtained with complexes formed between niobium and tantalum pentachloride and chiral Schiff bases or Pybox ligands, with one such complex with a Jacobsen ligand achieving up to 52% ee in the test reaction. dcu.ie

A notable example of a chiral tantalum reagent is the hydride complex (R,R)-[Ta(O2C20H10{SiMe3}2-3,3')2(H)], which has been synthesized and shown to react with prochiral ketones and aldehydes. acs.org Its reaction with acetophenone (B1666503) and benzaldehyde-d produces alkoxide complexes that are chiral at the α-carbon, demonstrating the potential for asymmetric hydrogenation of carbonyl compounds. acs.org

Tantalum-based catalysts have also demonstrated high selectivity in other types of reactions. For example, a ligand-free Ta(III) species has been shown to be a highly active and selective catalyst for the trimerization of ethylene to 1-hexene (B165129), with a selectivity of over 98%. acs.org This system provides evidence for a metallacycle mechanism. acs.org In the realm of epoxidation, a tantalum-modified hierarchical zeolite catalyst (HZ-Ta) has been shown to be highly selective for the formation of cis-1,2-cyclohexanediol (B155557) from cyclohexene, with selectivity to the main product exceeding 90%. nih.gov

Tantalum Catalyst/ReagentReaction TypeSubstrateSelectivity Achieved
Ta(V) ureate complexHydroaminoalkylationTerpenes (e.g., isoprene, β-myrcene)Regio- and diastereoselective (Z)-1,4-addition rsc.org
TaCl5 with Jacobsen ligandDiels-AlderCyclopentadiene and crotonaldehyde/methacroleinUp to 52% enantiomeric excess (with NbCl5) dcu.ie
(R,R)-[Ta(O2C20H10{SiMe3}2-3,3')2(H)]Asymmetric hydrogenationAcetophenone, Benzaldehyde-dFormation of chiral alkoxide complexes acs.org
Ligand-free Ta(III) speciesEthylene trimerizationEthylene>98% selectivity for 1-hexene acs.org
Hierarchical zeolite with Ta (HZ-Ta)Cyclohexene epoxidationCyclohexene>90% selectivity for cis-1,2-cyclohexanediol nih.gov

Applications in Organic Transformations and Catalysis

Polymerization Reactions

Tantalum complexes have demonstrated utility as catalysts in several types of polymerization reactions, leveraging the reactivity of the tantalum-carbon multiple bond.

Tantalum alkylidene complexes have been investigated as catalysts for olefin metathesis, particularly for the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins. The catalytic activity and the mechanism of these reactions are significantly influenced by the nature of the ligands attached to the tantalum center. dtic.mil

Research has shown that tantalum alkylidene complexes bearing bulky phenoxide or thiolate ligands can effectively catalyze the polymerization of norbornene. The choice of anionic ligand plays a crucial role in controlling both the activity of the catalyst and the polymerization mechanism. For instance, complexes of the type Ta(CHtBu)X₃(THF), where X is a bulky phenoxide or phenyl thiolate, have been synthesized and their reactivity compared. These studies reveal that the electronic and steric properties of the ancillary ligands dictate the catalyst's performance. dtic.mil

The general mechanism for alkene metathesis catalyzed by transition metal alkylidene complexes, known as the Chauvin mechanism, involves a [2+2] cycloaddition between the metal alkylidene and an alkene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new alkene and a new metal alkylidene, propagating the metathesis reaction. In the context of ROMP, this process leads to the formation of a polymer chain. While tantalum alkylidene complexes have been instrumental in elucidating these fundamental principles, their practical application has been limited by their stability and longevity compared to more commonly used ruthenium and molybdenum catalysts. dtic.mil

Table 1: Influence of Anionic Ligand on Tantalum Alkylidene Complex Activity in ROMP

Ligand TypeCatalyst ActivityMechanistic ControlReference
Bulky PhenoxideModerate to HighGood dtic.mil
Phenyl ThiolateVariesSignificant dtic.mil

This table is interactive. Click on the headers to sort the data.

While alkyne metathesis is a powerful tool for the formation of new carbon-carbon triple bonds, the field has been predominantly led by catalysts based on molybdenum and tungsten alkylidyne complexes. beilstein-journals.orgacs.orgd-nb.info The involvement of tantalum-based catalysts in alkyne metathesis is not as extensively documented.

The mechanism of alkyne metathesis is analogous to that of alkene metathesis and is proposed to proceed through a metallacyclobutadiene intermediate, as first suggested by Katz. This involves the reaction of a metal alkylidyne with an alkyne. beilstein-journals.orgd-nb.info

Although research into tantalum alkylidyne complexes exists, their application as catalysts for alkyne metathesis reactions such as ring-closing alkyne metathesis (RCAM) or acyclic diyne metathesis (ADMET) is not a primary focus in the available literature. Molybdenum benzylidyne complexes, for example, have been shown to be efficient initiators for alkyne metathesis. beilstein-journals.org While tantalum's position in the same group as niobium and its proximity to tungsten in the periodic table might suggest potential for similar catalytic behavior, dedicated studies demonstrating the efficacy of tantalum alkylidyne complexes in alkyne metathesis are not widely reported.

Tantalum-based catalytic systems have shown promise in polymerization reactions beyond metathesis, particularly in the oligomerization and polymerization of ethylene (B1197577). A well-defined silica-supported tantalum(III) species, (≡SiO)₃Ta(III), has been demonstrated to promote the oligo- and polymerization of ethylene without the need for a co-catalyst. This research highlights that a tantalum(III) species is the active component in these systems. acs.org

Furthermore, tantalum complexes have been investigated as isoelectronic analogs for Group 4 metallocene catalysts. For instance, the tantalum complex Ta(η⁵-C₅Me₅)(η⁴-diene)(CH₃)₂ in combination with methylaluminoxane (B55162) (MAO) has been shown to catalyze the polymerization of ethylene. acs.org The study of such systems provides insights into the factors controlling the catalytic behavior, with DFT calculations indicating key parameters that influence whether ethylene undergoes trimerization or polymerization. acs.org

Table 2: Tantalum-Based Catalysts in Ethylene Polymerization

Catalyst SystemMonomerProductReference
(≡SiO)₃Ta(III)EthyleneOligomers/Polymers acs.org
Ta(η⁵-C₅Me₅)(η⁴-diene)(CH₃)₂/MAOEthylenePolyethylene acs.org

This table is interactive. Click on the headers to sort the data.

Activation and Functionalization of C1 Feedstocks

The development of catalysts for the conversion of C1 feedstocks, such as methane (B114726), into more valuable chemicals is a significant area of research. Tantalum complexes have been explored for their potential in activating the strong C-H bonds of methane.

The activation of methane's C-H bond is a challenging chemical transformation due to its high bond dissociation energy. Gas-phase studies have shown that tantalum cations (Ta⁺) are among the most efficient single-atom catalysts for methane activation at room temperature. The reaction proceeds via the formation of a tantalum carbene complex (TaCH₂⁺) and the release of molecular hydrogen. nih.govrsc.org

Ta⁺ + CH₄ → TaCH₂⁺ + H₂

Further investigations into the structure of the dehydrogenation products of methane activation by 5d transition metal cations, including tantalum, have provided insights into the nature of the metal-carbene bond. For tantalum, the product is a carbene structure that is distorted by agostic interactions. wayne.edu

In addition to single-atom catalysts, tantalum clusters have also been studied. The direct coupling of methane and carbon dioxide has been demonstrated to be mediated by tantalum cluster cations. In this process, the initial step is the activation of methane to form a metal-carbene species, which can then react with CO₂. nih.gov These fundamental studies provide a basis for the rational design of heterogeneous catalysts for methane conversion.

The cycloaddition of carbon dioxide with epoxides to form cyclic carbonates is a well-established method for CO₂ utilization. This reaction is catalyzed by a variety of systems, including organocatalysts and organometallic complexes. encyclopedia.pubmdpi.comrsc.orgnih.gov A thorough review of the literature indicates that while complexes of metals such as chromium, cobalt, aluminum, and zinc are widely used for this transformation, there is a notable absence of reports on the use of tantalum-based catalysts for the cycloaddition of CO₂ with epoxides. encyclopedia.pubmdpi.comrsc.orgnih.gov The research focus for this particular reaction has been on developing efficient and selective catalysts based on other metals, often employing salen-type ligands. acs.org Therefore, the application of Methanidylbenzene;tantalum(5+) or related tantalum complexes in this specific catalytic transformation is not a documented area of research based on the available scientific literature.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, the addition of an H-X moiety across an unsaturated bond, are highly atom-economical processes for constructing complex molecules. Tantalum catalysts have proven to be particularly effective in mediating hydroamination and hydroaminoalkylation reactions.

Tantalum imido complexes have been synthesized and demonstrated to be efficient catalysts for the hydroamination of both internal and terminal alkynes. nih.govnih.gov These catalytic systems facilitate the addition of N-H bonds across carbon-carbon multiple bonds, providing a direct route to valuable nitrogen-containing compounds such as amines, imines, and enamines. nih.gov

Both neutral and cationic tantalum imido complexes have been investigated as catalysts. nih.gov Cationic tantalum complexes, in particular, have shown enhanced reactivity towards more challenging substrates, including ortho-substituted anilines and allenes. nih.gov An interesting application of these catalysts is the unusual hydroamination/hydroarylation reaction of norbornene with aniline, which represents one of the first examples of an intermolecular alkene hydroamination catalyzed by an early transition metal. nih.gov Mechanistic insights suggest that metal-imido (M=NR) species are key intermediates in the catalytic cycle. nih.gov

Tantalum-catalyzed hydroaminoalkylation is a powerful method for forming new Csp3–Csp3 bonds by reacting a C–H bond α- to an amine with an alkene. nih.gov This atom-economic reaction directly couples simple secondary amines and alkenes, avoiding the need for pre-functionalized starting materials. nih.gov

This strategy has been successfully employed for the synthesis of α- and β-substituted N-heterocycles. nih.govubc.ca For instance, α-alkylated piperidines, piperazines, and azepanes can be prepared from the corresponding heterocycles and alkenes with excellent regio- and diastereoselectivity. nih.govubc.ca Furthermore, β-alkylated N-heterocycles like 3-methylated azetidines, pyrrolidines, and piperidines can be synthesized through a scalable one-pot alkylation/cyclization procedure. nih.govubc.ca

Recent advancements have led to the development of a photocatalytic hydroaminoalkylation of unactivated alkenes with unprotected amines at room temperature, utilizing a tantalum ureate pre-catalyst. nih.gov Mechanistic studies of both thermal and photocatalytic systems suggest that the reaction initiates with N–H bond activation and the subsequent formation of a metallaaziridine intermediate. nih.gov The thermal pathway often requires high reaction temperatures, while the photocatalytic approach offers a low-temperature alternative. nih.gov The proposed mechanism for the photocatalytic variant involves a ligand-to-metal charge transfer that results in homolytic Ta–C bond cleavage, a key step that differentiates it from the thermal process. nih.gov

The table below summarizes key findings in tantalum-catalyzed hydroaminoalkylation.

Catalyst SystemSubstratesKey Features
Tantalum Ureate Pre-catalystUnactivated alkenes, unprotected aminesPhotocatalytic reaction at room temperature. nih.gov
Tantalum Imido ComplexesAlkenes, secondary aminesSynthesis of α- and β-alkylated N-heterocycles. nih.govubc.ca
Tantalum Alkylidene ComplexesOlefinsNucleophilic character, enables olefin metathesis. wikipedia.org

Other Catalytic Cycles and Synthetic Utility

Beyond the specific reactions detailed above, organotantalum compounds exhibit broad synthetic utility. Tantalum alkylidene complexes, for example, are nucleophilic and participate in a variety of transformations including olefinations and olefin metathesis. wikipedia.org They also play a role in the conjugate allylation of enones. wikipedia.org

The synthesis of various tantalum complexes, such as those with cyclopentadienyl (B1206354) and carbonyl ligands, has been extensively explored, leading to a wide range of oxidation states from -1 to +5. wikipedia.org The versatility of these complexes is further demonstrated by the synthesis of heterobimetallic complexes containing tantalum and other transition metals like nickel, palladium, rhodium, and iridium, which can exhibit unique catalytic properties. nih.gov The broader applications of tantalum complexes in organic and inorganic synthesis are significant, with ongoing research exploring their use in oxidation, reduction, polymerization, and other transformative reactions. nih.gov

Ligand Design and Electronic Structure in Tantalum V Methanidylbenzene Chemistry

Influence of Ancillary Ligands on Complex Stability, Reactivity, and Electronic Structure

The appropriate selection of ancillary ligands is paramount in tailoring the properties of tantalum(V) methanidylbenzene complexes for specific applications. The electronic donation or withdrawal, steric bulk, and coordination geometry of these ligands directly impact the stability of the complex, its reactivity towards various substrates, and the distribution of electron density within the molecule.

Cyclopentadienyl (B1206354) and Pentamethylcyclopentadienyl (Cp, Cp*) Ligands

Cyclopentadienyl (Cp) and its permethylated analogue, pentamethylcyclopentadienyl (Cp), are ubiquitous ancillary ligands in organometallic chemistry, and their application in stabilizing tantalum(V) methanidylbenzene moieties is well-documented. acs.org These ligands form strong covalent bonds with the tantalum center, providing a stable coordination environment. The Cp ligand, being more electron-donating and sterically demanding than Cp, generally imparts greater stability to the resulting complexes.

The preparation of monocyclopentadienyl benzylidene complexes of tantalum has been reported, highlighting the utility of these ligands in creating a platform for studying the Ta=C bond. acs.org For instance, complexes of the type Ta(η⁵-C₅Me₅)(CHPh)(CH₂Ph)₂ have been synthesized and structurally characterized. acs.org The Cp* ligand occupies one coordination hemisphere of the tantalum atom, providing a robust scaffold that allows for the manipulation of the remaining ligands.

Selected Tantalum(V) Methanidylbenzene Complexes with Cp/Cp* Ligands
ComplexKey Structural FeatureReference
Ta(η⁵-C₅Me₅)(CHPh)(CH₂Ph)₂Monocyclopentadienyl benzylidene complex acs.org
Cp*Ta(CHPh)(η⁴-prone-p-MeOC₆H₄-DAD)Three-legged piano-stool geometry figshare.com

Diazadiene and Other Nitrogen-Donor Ligands

Nitrogen-donor ligands, particularly diazadiene (DAD) and various amido ligands, play a significant role in modulating the electronic properties and reactivity of tantalum(V) methanidylbenzene complexes. Diazadiene ligands are redox-active and can act as non-innocent ligands, influencing the electron distribution in the complex through their π-system. dntb.gov.ua

The synthesis and reactivity of tantalum-benzylidene complexes supported by both Cp* and diazadiene ligands have been investigated. dntb.gov.uafigshare.com The diazadiene ligand can adopt different coordination modes, and its electronic properties can be tuned by substituents on the nitrogen atoms. dntb.gov.ua In solution, complexes like CpTa(CHPh)(η⁴-prone-p-MeOC₆H₄-DAD) exhibit fluxional behavior, with syn- and anti-rotamers of the benzylidene group being in equilibrium. figshare.com This dynamic process is influenced by the electronic interplay between the Cp, diazadiene, and benzylidene ligands.

Diamido-N-heterocyclic carbene ligands represent another class of nitrogen-donor ligands that can support tantalum(V) methanidylbenzene fragments. nih.govacs.org These ligands can be designed to be tridentate, though they may adopt a bidentate coordination mode. acs.org In attempts to synthesize trialkyl tantalum complexes with these ligands, unusual metallaaziridine derivatives have been formed via a proposed tantalum alkylidene intermediate. nih.govacs.org This highlights how the reactivity of the tantalum center is steered by the specific nature of the nitrogen-based ancillary ligand. Furthermore, DFT calculations have shown that the electronic structure of these complexes is significantly influenced by the coordination of the amido donors. nih.gov

The coordination chemistry of metal complexes with N-bases can be highly variable, depending on the stereochemical nature of the central atom and the basicity and arrangement of the N-donor ligands. mdpi.com This variability allows for fine-tuning of the reactivity of the tantalum methanidylbenzene moiety. mdpi.com

Phenolate (B1203915) and Related Oxygen-Donor Ligands

Phenolate and other oxygen-donor ligands are effective in stabilizing high-oxidation-state metal centers like tantalum(V). Their strong σ-donating ability and the potential for π-donation from the oxygen lone pairs can significantly influence the electronic structure of tantalum(V) methanidylbenzene complexes.

Amine tris(phenolate) ligands have been explored as supports for tantalum(V) alkylidene complexes. researchgate.net The reaction of pentabenzyltantalum with amine tris(phenolate) ligand precursors leads to the formation of dibenzyl Ta(V) complexes. researchgate.net These complexes are surprisingly stable, and their thermolysis results in the formation of a dinuclear μ-benzylidene Ta(V) complex. researchgate.net This demonstrates that the phenolate-based ligand framework can facilitate the formation of a bridging methanidylbenzene unit.

Tantalum complexes with bidentate and tridentate ligands featuring two phenolate donors linked by pyridine, thiophene, furan, or benzene (B151609) connectors have also been synthesized. researchgate.net Starting from a bis(phenolate)pyridine tantalum tribenzyl species, a stable benzylidene complex can be generated through α-hydrogen abstraction. researchgate.net The electronic properties of the phenolate ligands, modified by the nature of the linking group, influence the stability and reactivity of the resulting benzylidene complex. researchgate.net

Influence of Oxygen-Donor Ligands on Tantalum(V) Methanidylbenzene Complexes
Ligand TypeObserved InfluenceReference
Amine tris(phenolate)Stabilization of dibenzyl complexes and formation of a dinuclear μ-benzylidene complex upon thermolysis. researchgate.net
Bis(phenolate)pyridineFacilitates the formation of a stable benzylidene complex via α-hydrogen abstraction. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: Donor Properties and Coordination Modes

N-Heterocyclic carbenes (NHCs) have emerged as powerful ancillary ligands in organometallic chemistry due to their strong σ-donating properties. chemistryviews.org In the context of tantalum(V) methanidylbenzene chemistry, NHC ligands can significantly influence the stability and reactivity of the metal center.

The synthesis of tantalum complexes incorporating diamido-N-heterocyclic carbene ligands has been reported. nih.govacs.org These ligands can act as tridentate donors, although they sometimes exhibit bidentate coordination. acs.org Theoretical calculations predict that reactions involving these complexes can proceed through a tantalum alkylidene intermediate. nih.govacs.org The strong σ-donation from the NHC ligand can stabilize the electron-deficient tantalum(V) center and influence the pathway of subsequent reactions. nih.govacs.org

Mono- and bis-NHC complexes of tantalum(V) have been synthesized, demonstrating the versatility of NHCs in tantalum coordination chemistry. rsc.org The reaction of tantalum pentahalides with bulky NHC ligands yields stable adducts. chemistryviews.orgsemanticscholar.org X-ray crystallographic studies of these complexes reveal a purely σ-bond between the tantalum and the NHC carbon atom, with no significant π-interaction. chemistryviews.org This strong σ-donation increases the electron density at the tantalum center, which can, in turn, affect the properties of a coordinated methanidylbenzene ligand.

Phosphine (B1218219) and Other Group 15 Donor Ligands

Phosphine ligands are widely used in catalysis and organometallic chemistry due to their tunable steric and electronic properties. sigmaaldrich.com In tantalum(V) methanidylbenzene complexes, phosphine ligands can influence the electronic environment of the metal center and its reactivity.

The synthesis of cyclopentadienyl tantalum(V) complexes with primary and secondary ferrocenylphosphine ligands has been explored. researchgate.net While this research does not directly report on methanidylbenzene complexes, it demonstrates the compatibility of phosphine ligands with high-valent tantalum centers. The electronic properties of the phosphine, which can be modulated by the substituents on the phosphorus atom, would be expected to influence the stability of a tantalum-carbon double bond. The influence of phosphine ligands on the redox properties of related metal complexes is well-documented, suggesting that they can play a role in tuning the electronic structure of tantalum methanidylbenzene species. uni-konstanz.de

The coordination of phosphine ligands can also be enforced by chelation, which can lead to specific reactivity pathways. acs.org For instance, chelate-enforced phosphine coordination has been shown to enable α-abstraction to form zirconium alkylidenes, a reaction pathway that is relevant to the formation of tantalum methanidylbenzene complexes. acs.org

Silylimido Ligands and their π-Donor Capabilities

Imido ligands (NR²⁻) are known to form strong multiple bonds with early transition metals, and silylimido ligands (NSiR₃²⁻) are no exception. These ligands are strong π-donors, which can significantly impact the electronic structure and reactivity of the metal center.

The strong π-donating character of imido ligands has been shown to influence the electronic structure of dinuclear tantalum hydride complexes, where DFT calculations indicate a σ Ta-Ta bond between two Ta(IV) centers. nih.gov In a tantalum(V) methanidylbenzene complex, the imido ligand's π-donation would contribute to satisfying the electron demand of the high-valent metal center, thus stabilizing the complex.

Theoretical and Computational Investigations of Electronic Structure

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate electronic structures and reaction mechanisms of complex organometallic compounds. In the realm of high-valent tantalum chemistry, these methods provide insights that are often inaccessible through experimental means alone. This section details the application of various computational techniques to understand the electronic properties, geometries, and reactivity of tantalum(V) complexes featuring the methanidylbenzene (benzylidyne) ligand and related species.

Density Functional Theory (DFT) Calculations on Electronic States and Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to tantalum-methanidylbenzene and analogous complexes. These calculations are crucial for predicting and understanding molecular geometries, bond energies, and the nature of electronic states.

DFT studies on related Ta(V) complexes, such as those with amine tris(phenolate) ligands, have revealed that the geometric arrangement of the ligands is electronically driven. researchgate.net For instance, the preference for a specific ligand binding symmetry can be a direct result of tantalum-phenolate π-bonding. researchgate.net When stronger π-bonding interactions are present, such as with a Ta-N bond, they can override the tantalum-phenolate interactions, leading to a different, lower-energy geometric conformation. researchgate.net

In studies of heterobimetallic tantalum alkylidyne complexes, DFT calculations using the B3PW91 functional have successfully optimized molecular geometries that show good agreement with experimental data obtained from X-ray crystallography. acs.org This validation underscores the reliability of DFT in modeling the structural parameters of these complex systems. Furthermore, DFT has been employed to analyze the electronic properties of novel tantalum-containing materials, revealing mixed valence states and the nature of Ta-N bonds, which can range from predominantly covalent to a mix of ionic and covalent character. researchgate.net

Table 1: Representative DFT Functionals Used in Tantalum Complex Studies

FunctionalCommon ApplicationReference
B3PW91Geometry optimization and reaction profiles of heterobimetallic alkylidyne complexes. acs.org
VariousInvestigation of electronic structure and bonding in Ta(V) complexes with phenolate ligands. researchgate.net

Ab Initio Computational Studies of Reaction Pathways

Ab initio (from first principles) computational methods are essential for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation barriers. These studies provide a detailed, step-by-step view of how reactions involving tantalum complexes proceed.

For example, computational studies on a related tantalum alkylidyne complex investigated the reaction profile for an unusual alkylidyne-alkyl to bis-alkylidene tautomerism. acs.orgacs.org The calculations determined a reaction barrier in the range of 30–31 kcal·mol⁻¹, providing a quantitative measure of the kinetic feasibility of this transformation. acs.org The study noted that the coinage metal partner in the bimetallic complex did not significantly influence the transition state energy. acs.org

Table 2: Calculated Activation Barriers for Reactions of Tantalum Complexes

ReactionComputational MethodCalculated Barrier (kcal·mol⁻¹)Reference
Alkylidyne to Bis-alkylidene TautomerismDFT (B3PW91)30 - 31 acs.org
Unimolecular Decomposition of TaCl₄OHCCSD(T)//B3LYP~20 researchgate.net
Unimolecular Decomposition of TaCl₃(OH)₂CCSD(T)//B3LYP~20 researchgate.net

These studies are critical for understanding reaction kinetics and for the rational design of new synthetic routes and catalysts. escholarship.org

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comunesp.br The energy and spatial distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic behavior. youtube.com

In the context of tantalum chemistry, FMO analysis has been used to explain observed molecular structures and reactivity. For a model complex, (TMM)TaMe₃ (where TMM is trimethylenemethane), FMO analysis was employed to account for the experimentally observed eclipsed molecular structure, comparing it against the staggered geometry of the well-known (TMM)Fe(CO)₃. researchgate.netresearchgate.net The specific interactions between the frontier orbitals of the TMM ligand and the TaMe₃ fragment dictate the preferred low-energy geometry.

Similarly, in dinuclear tantalum(IV) hydride complexes, DFT calculations and FMO analysis were performed to understand the electronic structure. nih.gov The analysis revealed that the HOMO consists of a bonding combination of d-type atomic orbitals from both tantalum centers, indicating a direct σ Ta-Ta bond. nih.gov This insight into the nature of the HOMO is crucial for understanding the reductive chemistry of these complexes, such as their ability to cleave N=N bonds. nih.gov For a hypothetical tantalum(V)-methanidylbenzene complex, FMO analysis would be critical in predicting its reactivity towards various substrates, identifying whether reactions are likely to be initiated by nucleophilic attack at the LUMO (often centered on the tantalum or carbyne carbon) or electrophilic attack involving the HOMO.

Spin Density Analysis for Radical Species

Spin density analysis is a computational tool used to visualize the distribution of unpaired electron spin within a radical species. This is particularly important for understanding the structure, stability, and reactivity of open-shell molecules. The analysis involves mapping the difference between the density of spin-up (α) and spin-down (β) electrons, revealing which atoms bear the most radical character. nih.gov

While radical species of tantalum(V)-methanidylbenzene are not common, the methodology of spin density analysis is broadly applicable to any potential paramagnetic intermediates or related tantalum complexes. A full topological analysis of the spin density function can identify critical points (maxima, minima, and saddle points) that define a molecule's "magnetic structure," which is distinct from the structure defined by the total electron density. nih.gov

As an illustrative example of the insights gained from such analysis, the electronic structure of the hydroxymethyl radical (CH₂OH) was investigated using a "different hybrids for different spins" natural bond orbital (DHDS NBO) procedure. researchgate.net This method generates separate Lewis structures for the α and β spin systems. The analysis showed that the α spin structure resembles the corresponding anion, while the β spin structure is similar to the cation. researchgate.net This conceptual separation helps explain the molecule's geometry and torsional potential as a competition between the differing electronic preferences of the two spin systems. researchgate.net For any hypothetical radical involving a tantalum-methanidylbenzene fragment, a similar spin density analysis would be crucial for identifying the location of the unpaired electron(s) and predicting the sites most susceptible to radical reactions.

Spectroscopic and Structural Characterization Techniques in Tantalum V Methanidylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and bonding of tantalum(V) methanidylbenzene complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the organic framework of the molecule.

The proton and carbon nuclei of the benzylidyne fragment (≡C-Ph) exhibit characteristic chemical shifts that are indicative of the metal-carbon triple bond. For instance, in related tantalum benzylidene complexes, the alkylidene proton (Ta=CHPh) shows a distinct downfield resonance in the ¹H NMR spectrum. acs.org Similarly, the alkylidene carbon gives rise to a signal at a significantly downfield chemical shift in the ¹³C NMR spectrum, which is a hallmark of a carbon atom multiply bonded to a transition metal. acs.org

While ¹H and ¹³C NMR are routine, ¹⁸¹Ta NMR can offer direct insight into the metal center, although its application can be challenging. northwestern.edu The ¹⁸¹Ta nucleus has a nuclear spin of I = 7/2 and a large quadrupole moment, which often results in very broad resonance signals. northwestern.edupascal-man.com Despite these challenges, ¹⁸¹Ta NMR spectroscopy has been applied to various organotantalum compounds. northwestern.edu A saturated solution of KTaCl₆ in acetonitrile (B52724) is typically used as an external reference for ¹⁸¹Ta chemical shifts. northwestern.edu

Detailed research findings from studies on related tantalum alkylidene complexes demonstrate the power of NMR. For example, in the formation of a benzylidene-ate complex, [K][{Ta(CHPh)(Np)₂}{IrH₂Cp*}], ¹H and ¹³C NMR were crucial for identifying the structure in solution before final confirmation by X-ray crystallography. acs.org Mechanistic studies on the reactions of tantalum alkylidene complexes with silanes also rely heavily on NMR to track the formation of intermediates and final products, revealing pathways such as phosphine (B1218219) dissociation from the tantalum center. tennessee.edu

Table 1: Representative NMR Data for Tantalum Alkylidene/Benzylidene Moieties
NucleusComplex TypeTypical Chemical Shift (δ, ppm)Significance
¹HTantalum Benzylidene (Ta=HCPh)Downfield regionIdentifies the proton directly attached to the multiply bonded carbon. acs.org
¹³CTantalum Alkylidene/Benzylidene (Ta=CHR)>200 ppmCharacteristic of a carbon atom in a metal-carbon multiple bond. acs.org
¹⁸¹TaOrganotantalum CompoundsBroad chemical shift rangeProvides direct information on the metal's electronic environment, though signals are often broad. northwestern.edupascal-man.com

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Structural elucidation of related tantalum benzylidene complexes has provided key insights. For the complex Ta(η⁵-C₅Me₅)(CHPh)(CH₂Ph)₂, the crystal structure confirmed the presence of a tantalum-carbon double bond and revealed the geometric disposition of the pentamethylcyclopentadienyl, benzylidene, and benzyl (B1604629) ligands around the tantalum center. acs.org The analysis of such structures allows for the direct measurement of the Ta=C bond distance, which is significantly shorter than a typical Ta-C single bond, reflecting its double bond character.

In another example, the solid-state structure of the benzylidene-ate complex [K][{Ta(CHPh)(Np)₂}{IrH₂Cp*}] was determined, providing precise metrics for the Ta=C bond within a bimetallic framework. acs.org These structural studies are crucial for validating the bonding models proposed from spectroscopic data and theoretical calculations. The data obtained from X-ray diffraction, such as the planarity of the alkylidene unit and the orientation of the substituents, are vital for rationalizing the reactivity of these compounds. acs.orgacs.org

Table 2: Selected Structural Parameters for Tantalum Benzylidene Complexes from X-ray Diffraction
ComplexParameterValueReference
Ta(η⁵-C₅Me₅)(CHPh)(CH₂Ph)₂Ta=C (benzylidene) bond lengthNot specified in abstract acs.org
Geometry at TaDistorted tetrahedral acs.org
[K][{Ta(CHPh)(Np)₂}{IrH₂Cp*}]Ta=C (benzylidene) bond lengthNot specified in abstract acs.org
Coordination EnvironmentPart of a bimetallic 'ate' complex acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. Tantalum(V) complexes, having a d⁰ electron configuration, are diamagnetic and therefore EPR silent. Consequently, EPR is not used to characterize the ground state of stable tantalum(V) methanidylbenzene.

However, EPR spectroscopy becomes an invaluable tool for investigating reaction mechanisms that may involve the formation of paramagnetic intermediates, such as tantalum(IV) species or organic radicals. If a reaction of a tantalum(V) benzylidyne complex is suspected to proceed via a single-electron transfer (SET) pathway, EPR can be used to detect and identify any resulting radical species. nih.gov

In many cases, the radical intermediates are transient and exist at very low concentrations. The technique of spin trapping is often employed in such scenarios. A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This molecule reacts with the transient radical to form a more stable nitroxide radical adduct, which is readily detectable by EPR. chemrxiv.org The hyperfine coupling constants of the resulting EPR spectrum can provide information to help identify the original trapped radical. While direct EPR studies on radical species generated from tantalum(V) methanidylbenzene are not widely reported, the technique remains a powerful method for probing potential radical pathways in its synthesis or reactivity. nih.govchemrxiv.org

Mass Spectrometry and Related Techniques (e.g., Velocity Map Imaging) for Gas-Phase Studies

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the elemental composition of tantalum(V) methanidylbenzene complexes. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of the compound's identity. The isotopic pattern observed for the molecular ion is particularly informative, as it must match the characteristic distribution of tantalum's natural isotopes. This technique has been successfully used to characterize other organotantalum compounds, such as monomethyl-tantalum(V) halides. rsc.org

For more detailed studies of molecular dynamics in the gas phase, advanced techniques like Velocity Map Imaging (VMI) can be employed. stfc.ac.uk VMI is a powerful method for investigating photodissociation and photoionization processes. In a hypothetical VMI experiment, a beam of gaseous tantalum(V) methanidylbenzene molecules would be crossed with a laser beam. If the laser light causes the molecule to fragment (e.g., by breaking the Ta≡C bond), the VMI spectrometer can measure the kinetic energy and angular distribution of the resulting charged fragments. stfc.ac.ukresearchgate.net This information provides deep insights into the energetics of the chemical bonds, the excited state dynamics, and the mechanism of fragmentation. While VMI has not been specifically reported for tantalum(V) methanidylbenzene, it represents a state-of-the-art technique for probing the fundamental gas-phase properties of such organometallic species. researchgate.net

Comparative Studies with Other Group 5 Transition Metals

Synthesis and Reactivity of Niobium Analogs of Methanidylbenzene Complexes

The synthesis of niobium complexes analogous to tantalum methanidylbenzene (benzylidyne) systems, such as benzylidene and benzyne (B1209423) complexes, provides insight into the comparative stability and reactivity of high-oxidation-state Group 5 organometallics. The preparation of these niobium analogs often follows similar synthetic strategies to their tantalum counterparts, yet can result in complexes with differing stability and reactivity profiles. nih.govrsc.org

One notable synthetic route involves the α-abstraction from a dibenzyl precursor. For instance, the half-sandwich imido complex [Nb(C₅Me₅)(N-2,6-Prⁱ₂C₆H₃)Cl₂] can be converted to the dibenzyl species, which upon heating to 65 °C, eliminates toluene (B28343) to afford the orange benzylidene product, [Nb(C₅Me₅)(N-2,6-Prⁱ₂C₆H₃)(CHPh)]. rsc.org This intramolecular abstraction process is a key method for generating metal-carbon double bonds.

Another approach utilizes tripodal triaryloxide ligands to stabilize the niobium center. Reaction of a deprotonated niobium trichloride (B1173362) complex, [anti-O₃]NbCl₃⁻, with a benzyl (B1604629) Grignard reagent (PhCH₂MgCl) can produce a benzylidene complex, [anti-O₃]Nb(CHPh)(THF). nih.gov This transformation highlights the role of ancillary ligands in directing the reactivity of the metal center towards the formation of specific organometallic species. The reactivity of these niobium benzylidene complexes is of considerable interest; for example, they can be precursors to other functionalized organometallic structures. nih.govresearchgate.net

Rare examples of η²-benzyne complexes of niobium have also been synthesized from diphenyl precursors. The complex [Nb(C₅H₅)(N-2,6-Prⁱ₂C₆H₃)(PMe₃)Ph₂] eliminates benzene (B151609) upon warming to 60 °C via a β-hydrogen abstraction process to yield the corresponding benzyne complex. rsc.org The synthesis of these various niobium-aryl species underscores the close relationship and accessibility of analogous structures between niobium and tantalum.

Precursor ComplexReagent/ConditionResulting Niobium ComplexReaction Type
[Nb(C₅Me₅)(NAr)Cl₂]1. PhCH₂MgCl[Nb(C₅Me₅)(NAr)(CHPh)]α-abstraction
[anti-O₃]NbCl₃⁻PhCH₂MgCl[anti-O₃]Nb(CHPh)(THF)Alkylation/Rearrangement
[Nb(C₅H₅)(NAr)(PMe₃)Ph₂]Heat (60 °C)[Nb(C₅H₅)(NAr)(η²-C₆H₄)(PMe₃)]β-hydrogen abstraction
NAr = N-2,6-Prⁱ₂C₆H₃

Comparative Mechanistic and Catalytic Behavior between Tantalum and Niobium Systems

While synthetic routes to analogous niobium and tantalum complexes can be similar, their mechanistic pathways and catalytic performance often diverge. These differences are generally attributed to subtle variations in their intrinsic chemical properties, such as redox potentials and oxophilicity. nih.gov Generally, niobium is more easily reduced than tantalum, and its stronger affinity for oxygen can lead to different product outcomes in catalytic reactions. nih.gov

For example, in reactions involving carbonyl compounds, tantalum-alkyne complexes acting as catalysts tend to yield (E)-allylic alcohols with high stereoselectivity. In contrast, analogous niobium-catalyzed reductions often result in the formation of 1,3-dienes. This divergence is believed to stem from the high oxophilicity of niobium, which favors deoxidation elimination pathways. nih.gov

In ethylene (B1197577) dimerization, imido complexes of both metals show different behaviors. Tantalum imido systems typically mediate ethylene dimerization with high selectivity towards butenes, consistent with a metallacyclic mechanism. researchgate.net Niobium imido complexes, under similar conditions, can produce either dimers or polymers, with the outcome being highly dependent on the specific imido ligand and niobium concentration. researchgate.net This suggests a greater sensitivity of the niobium catalytic system to the electronic and steric environment compared to its tantalum counterpart. Furthermore, tantalum-based catalysts are often found to be more stable than their niobium analogs under identical conditions. rsc.org

Catalytic ReactionTantalum System BehaviorNiobium System BehaviorProbable Reason for Difference
Reduction of CarbonylsForms (E)-allylic alcoholsForms 1,3-dienesHigher oxophilicity of Niobium nih.gov
Ethylene DimerizationSelective dimerization to butenesDimerization or polymerizationSensitivity to ligand/concentration researchgate.net
General StabilityGenerally more stable complexesComplexes can be less stableIntrinsic electronic differences rsc.org

Electronic and Steric Factors Differentiating Group 5 Organometallic Chemistry

The differences in the organometallic chemistry of niobium and tantalum are rooted in fundamental electronic and steric factors. Due to the lanthanide contraction, tantalum (atomic radius 146 pm) and niobium (146 pm) have virtually identical atomic radii and covalent radii, which often leads to the formation of isostructural complexes. nih.gov However, relativistic effects make tantalum's 5d orbitals more available for bonding and slightly lower in energy than niobium's 4d orbitals. This can lead to stronger metal-ligand bonds and differing electronic properties in tantalum complexes. ethz.ch

Electronic Effects: The tendency for a metal complex to engage in reactions like oxidative addition is heavily influenced by its electron density; electron-rich metals favor oxidation. ethz.ch While both metals are typically in the +5 oxidation state in these systems, subtle differences in electronegativity and the energy of frontier orbitals influence their reactivity. Tantalum is generally considered slightly more "electron-rich" or a better back-bonder than niobium, which can affect the stability and reactivity of π-acceptor ligands. Conversely, niobium is more readily reduced from the +5 state than tantalum is. nih.gov This difference in redox potential is a key electronic differentiator in their chemistry.

Steric Effects: Steric hindrance plays a crucial role in organometallic chemistry, influencing coordination numbers, reaction rates, and the stability of complexes. acs.orguomustansiriyah.edu.iq For both niobium and tantalum, bulky ancillary ligands (such as large imido or aryloxide groups) are often required to stabilize reactive species like alkylidenes and alkylidynes. These bulky ligands can prevent bimolecular decomposition pathways and create a specific coordination geometry that promotes desired catalytic activity. ethz.chuomustansiriyah.edu.iq While the metals themselves are the same size, the interplay between ligand bulk and the slightly different electronic character of Nb vs. Ta can lead to different preferred coordination environments or reaction kinetics. For instance, a given ligand set might sterically saturate a niobium center differently than a tantalum center due to subtle differences in bond lengths and angles dictated by electronic effects, leading to varied reactivity. nih.gov

FactorInfluence on Organometallic ChemistryComparison between Niobium and Tantalum
Electronic Governs redox potentials, bond strengths, and frontier orbital interactions.Niobium is more easily reduced than tantalum. nih.gov Relativistic effects can lead to stronger M-L bonds in tantalum complexes.
Steric Dictates coordination number, stability against decomposition, and accessibility of the metal center.Due to identical atomic radii, steric effects are often similar. However, subtle electronic differences can alter effective steric saturation. nih.govethz.ch

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The future of methanidylbenzene;tantalum(5+) and related tantalum carbene chemistry is intrinsically linked to the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often rely on stoichiometric organometallic reagents and harsh reaction conditions, which can generate significant waste. Emerging research is therefore focused on creating more sustainable pathways that adhere to the principles of green chemistry.

Key areas of development include:

Atom-Economical Syntheses: Researchers are exploring catalytic routes to tantalum carbenes that maximize the incorporation of all reactant atoms into the final product. This includes the development of direct C-H activation strategies on readily available hydrocarbon feedstocks, which would eliminate the need for pre-functionalized reagents.

Use of Renewable Resources: Efforts are being made to utilize precursors derived from renewable sources. While challenging, the long-term goal is to move away from petroleum-based starting materials.

Energy-Efficient Methods: The application of alternative energy sources, such as photochemistry and electrochemistry, is being investigated to drive the synthesis of tantalum carbenes under milder conditions, thereby reducing energy consumption. For instance, the use of concentrated solar energy has been demonstrated for the synthesis of tantalum carbides, suggesting a potential avenue for the synthesis of organometallic tantalum complexes as well. mdpi.com

Solvent Minimization and Benign Solvents: The development of solvent-free synthetic methods or the use of greener solvents is a critical aspect of sustainable chemistry. Research into solid-state synthesis or reactions in supercritical fluids could significantly reduce the environmental impact of producing these complexes.

Precursor/MethodDescriptionSustainability Aspect
PentabenzyltantalumReaction with amine tris(phenolate) ligands followed by thermolysis. tennessee.eduAlkane elimination as a byproduct.
TaCl2Cp*(η^4^-supine-2,3-dimethyl-1,3-butadiene)Reaction with Mg(CH2Ph)2. ucc.ieUse of a Grignard-type reagent.
Tantalum(V) chlorideReaction with N-heterocyclic carbenes. rsc.orgDirect addition reaction.
Concentrated Solar EnergyUsed for the synthesis of tantalum carbides, potential for organometallics. mdpi.comUtilization of renewable energy.

Exploration of New Catalytic Transformations Utilizing Tantalum(V) Carbene Species

While the catalytic potential of tantalum carbenes has been recognized, there remains a vast and underexplored landscape of chemical transformations that could be unlocked by these reactive species. Future research will undoubtedly focus on expanding the catalytic repertoire of methanidylbenzene;tantalum(5+) and its derivatives beyond known applications.

Promising areas for exploration include:

Asymmetric Catalysis: The development of chiral tantalum carbene complexes for enantioselective transformations is a significant frontier. This could lead to the synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries.

C-H Functionalization: Tantalum complexes have shown promise in C-H activation. acs.org The unique reactivity of tantalum carbenes could be harnessed for the direct and selective functionalization of unactivated C-H bonds, a long-standing goal in organic synthesis.

Polymerization and Materials Synthesis: While some tantalum complexes are known to catalyze polymerization, the specific use of well-defined tantalum carbene species could offer precise control over polymer architecture and properties, leading to novel materials.

Small Molecule Activation: The activation of inert small molecules such as carbon dioxide (CO2), nitrogen (N2), and methane (B114726) (CH4) is a critical challenge in chemistry. Tantalum(V) N-heterocyclic carbene complexes have already demonstrated efficiency in the cycloaddition of CO2 to epoxides. rsc.org Future work will likely target the catalytic conversion of these abundant molecules into value-added chemicals.

Catalytic TransformationDescriptionPotential Impact
Cycloaddition of CO2Tantalum(V) NHC complexes catalyze the reaction of CO2 with propylene (B89431) oxide. rsc.orgValorization of CO2, synthesis of cyclic carbonates.
HydroaminoalkylationTantalum complexes catalyze the addition of N-H bonds across alkenes.Atom-economical synthesis of amines.
C-H ActivationTantalum cations can activate the C-H bonds of methane to form a carbene. acs.orgDirect functionalization of hydrocarbons.
Olefin MetathesisA potential application, though less explored for tantalum compared to other metals.Carbon-carbon bond formation for complex molecule synthesis.

Rational Ligand Design for Enhanced Reactivity, Selectivity, and Durability

The performance of a metal catalyst is intricately linked to the nature of its surrounding ligands. The rational design of ancillary ligands for methanidylbenzene;tantalum(5+) is a cornerstone of future research, aiming to fine-tune the steric and electronic properties of the metal center to achieve optimal catalytic performance.

Key strategies in ligand design include:

Steric Tuning: The size and shape of the ligands can be systematically varied to control access to the metal center, thereby influencing substrate selectivity and preventing catalyst decomposition pathways such as bimolecular decomposition. The use of bulky phenoxide or thiolate ligands has been shown to be effective in controlling the reactivity of tantalum alkylidene complexes. rsc.org

Electronic Modification: The electron-donating or -withdrawing properties of the ligands can be adjusted to modulate the electrophilicity or nucleophilicity of the tantalum carbene, which in turn affects its reactivity towards different substrates. N-heterocyclic carbenes (NHCs) are a versatile class of ligands where electronic properties can be readily tuned. ucc.ie

Hemilabile Ligands: Ligands containing both a strongly coordinating group and a weakly coordinating group can play a dynamic role in catalysis by temporarily dissociating to open up a coordination site for substrate binding.

Multidentate and Pincer Ligands: Chelating ligands, such as tridentate bis(phenolate) systems, can enhance the stability and durability of the tantalum carbene complex by rigidly binding to the metal center and preventing ligand dissociation. mdpi.comacs.org

Ligand TypeKey FeaturesImpact on Tantalum Carbene Complex
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable. ucc.ieEnhanced stability and catalytic activity. rsc.org
Phenoxides/ThiolatesBulky, electronically tunable. rsc.orgControl over reactivity and polymerization activity. rsc.org
Diamido-NHCsTridentate, can adopt different coordination modes. acs.orgrsc.orgInfluences complex geometry and stability. acs.orgrsc.org
Pyridine-bis(phenolate)Tridentate pincer ligand. mdpi.comacs.orgProvides a stable framework for the generation of benzylidene complexes. mdpi.comacs.org

Advanced Computational Modeling for Predictive Understanding of Reaction Mechanisms

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new catalysts. For tantalum carbene chemistry, advanced computational modeling will be instrumental in accelerating progress.

Future computational efforts will likely focus on:

Accurate Prediction of Reaction Pathways: Using high-level quantum mechanical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surfaces of catalytic reactions involving tantalum carbenes. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism. rsc.orgresearchgate.net

Predictive Ligand Design: Computational screening of virtual ligand libraries can help identify promising ligand candidates for synthesis. By calculating key descriptors of catalytic performance, such as activation barriers and reaction energies, for a range of hypothetical complexes, researchers can prioritize synthetic efforts towards the most promising targets.

Understanding Spectroscopic Properties: Computational methods can be used to predict and interpret spectroscopic data (e.g., NMR, IR, UV-Vis), aiding in the characterization of new tantalum carbene complexes.

Machine Learning and Artificial Intelligence: The integration of machine learning and AI with computational chemistry holds the potential to develop predictive models for catalyst performance based on large datasets of experimental and computational results.

Integration of Tantalum Carbene Chemistry in Materials Science Applications

The unique reactivity of tantalum carbene complexes opens up possibilities for their use in the synthesis and modification of advanced materials. While this area is still in its nascent stages, it represents a significant growth direction for the field.

Potential applications in materials science include:

Surface Modification: Tantalum carbene complexes could be used to functionalize the surfaces of materials, imparting new properties such as biocompatibility, corrosion resistance, or catalytic activity. The high reactivity of the carbene moiety could allow for covalent attachment to a variety of substrates.

Precursors for Thin Film Deposition: Organometallic tantalum complexes are already used as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of tantalum-containing thin films, such as tantalum nitride (TaN) and tantalum oxide (Ta2O5). sigmaaldrich.com Well-defined tantalum carbene complexes could offer advantages in terms of lower decomposition temperatures and cleaner film growth.

Synthesis of Novel Polymers: As mentioned earlier, tantalum carbenes could be employed as catalysts for polymerization reactions, potentially leading to the synthesis of polymers with novel architectures and properties that are inaccessible through traditional methods.

Nanomaterials Synthesis: Tantalum carbene complexes could serve as single-source precursors for the synthesis of tantalum-containing nanoparticles or quantum dots with controlled size and composition.

Application AreaDescriptionPotential Advantage of Tantalum Carbenes
Surface FunctionalizationCovalent modification of material surfaces.High reactivity for efficient surface grafting.
Thin Film Deposition (CVD/ALD)Precursors for tantalum-containing films. sigmaaldrich.comLower deposition temperatures, cleaner films.
Polymer SynthesisCatalysts for polymerization reactions.Precise control over polymer microstructure.
Nanomaterial SynthesisPrecursors for tantalum-based nanoparticles.Control over nanoparticle size and composition.

Q & A

Q. How should researchers handle linked datasets (experimental and computational) for Methanidylbenzene;Tantalum(5+)?

  • Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Employ platforms like Zenodo for raw data deposition. For example, link DFT-calculated Gibbs free energies with experimental calorimetry data, ensuring metadata alignment for cross-validation .

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